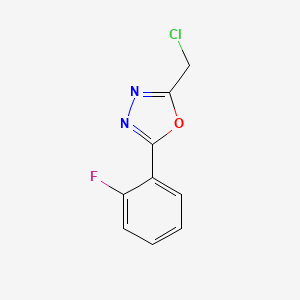

2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole

Descripción general

Descripción

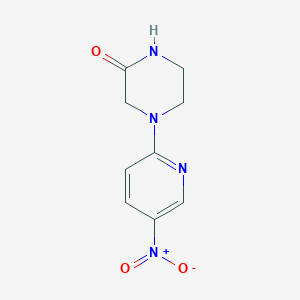

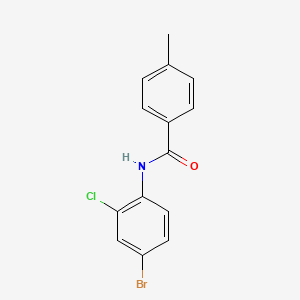

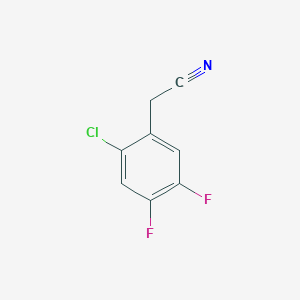

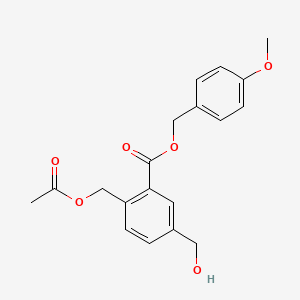

The compound “2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The molecule also contains a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F), which are attached to the oxadiazole ring .

Molecular Structure Analysis

The oxadiazole ring in the molecule is likely to contribute to its rigidity and planarity. The presence of the electronegative oxygen and nitrogen atoms in the ring may also result in interesting electronic properties . The chloromethyl and fluorophenyl groups could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

The chloromethyl group is susceptible to nucleophilic substitution reactions, while the aromatic fluorophenyl group might undergo electrophilic aromatic substitution . The oxadiazole ring is generally stable and resistant to hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups . Generally, oxadiazoles are stable and have good electron-accepting properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Compounds similar to 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of 1,3,4-oxadiazole bearing 3-chloro-2-fluoro phenyl moiety have shown significant anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016). Another study demonstrated that 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles exhibited antimicrobial activity, with some compounds showing good bactericidal and fungicidal activities (Karthikeyan et al., 2008).

Material Science and Optoelectronics

In material science, derivatives of 1,3,4-oxadiazole, like 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole, have been explored for their delayed luminescence properties, making them suitable for organic light-emitting diodes (OLEDs) with high external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022). Furthermore, novel polyphenylenes containing phenol-substituted oxadiazole moieties have been synthesized as fluorescent chemosensors for fluoride ion, demonstrating high sensitivity and selectivity for F- ions (Zhou et al., 2005).

Green Chemistry Approaches

Eco-friendly synthesis methods have been developed for 2-aryl-1,3,4-oxadiazole derivatives, featuring high yields, simplicity, and no requirement for catalysts, thereby reducing the environmental impact of chemical syntheses (Zhu et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDGSLZOLNXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

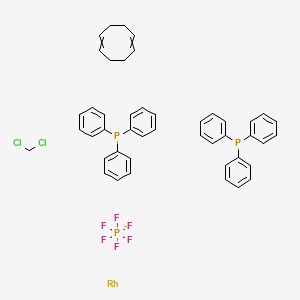

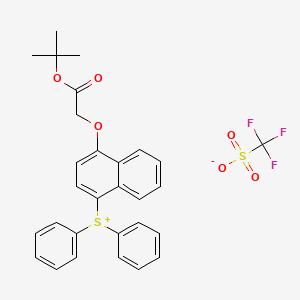

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-6-(pyridin-3-YL)imidazo[2,1-B]thiazole](/img/structure/B1644757.png)

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1644772.png)

![Decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B1644778.png)

![2-(Hydrazinomethyl)imidazo[1,2-a]pyridine](/img/structure/B1644781.png)